Tamoxifen nitrosourea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104691-78-3 |
|---|---|
Molecular Formula |
C27H28ClN3O3 |
Molecular Weight |
478 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-1-nitrosourea |
InChI |
InChI=1S/C27H28ClN3O3/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)34-20-18-29-27(32)31(30-33)19-17-28/h3-16H,2,17-20H2,1H3,(H,29,32)/b26-25- |
InChI Key |
QMPIGOLIWOCECP-QPLCGJKRSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC(=O)N(CCCl)N=O)C3=CC=CC=C3 |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC(=O)N(CCCl)N=O)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC(=O)N(CCCl)N=O)C3=CC=CC=C3 |
Synonyms |
N-(2-chloroethyl)-N'-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl-N-nitrosourea N-chloroethyl-DBPE-nitrosourea tamoxifen nitrosourea |
Origin of Product |
United States |
Synthesis and Chemical Biology of Tamoxifen Nitrosourea
Synthetic Methodologies for Tamoxifen (B1202) Nitrosourea (B86855)
The synthesis of tamoxifen-nitrosourea conjugates is a multi-step process that begins with the appropriate modification of a tamoxifen precursor, followed by the chemical introduction of the reactive nitrosourea group.
The foundational step in synthesizing tamoxifen nitrosourea involves the preparation of a suitable tamoxifen derivative that possesses a functional group amenable to conjugation with the nitrosourea moiety. The classic tamoxifen structure features a dimethylaminoethyl ether side chain. For the synthesis of the nitrosourea conjugate, this side chain must be modified.
Research has described the preparation of tamoxifen analogs where the terminal dimethylamino group is replaced with a primary or secondary amine, which serves as the nucleophilic site for subsequent reactions. nih.gov For instance, a precursor such as N-2-(4-(1,2-diphenylbutenyl)phenoxy)ethylamine can be synthesized. This is achieved by creating tamoxifen-like scaffolds, often through established organometallic reactions like the McMurry coupling, followed by functional group manipulations on the side chain to expose a reactive amine. researchgate.net The synthesis must carefully control the stereochemistry of the triarylethylene core to ensure the desired Z-isomer, which exhibits significantly higher affinity for the estrogen receptor, is obtained. frontiersin.org The precursor, bis-desmethyltamoxifen, which is also a hydrolysis product of the final conjugate, serves as a key intermediate. nih.gov
Once the tamoxifen precursor with a reactive amine is secured, the nitrosourea group is introduced. This is typically accomplished in a two-step sequence:
Urea (B33335) Formation: The tamoxifen amine precursor is reacted with a suitable isocyanate, most commonly 2-chloroethyl isocyanate. This reaction forms a chloroethylurea derivative of tamoxifen. The selection of 2-chloroethyl isocyanate is strategic, as the resulting N-(2-chloroethyl)-N'-substituted urea is the direct precursor to a DNA-alkylating agent.
Nitrosation: The newly formed tamoxifen-urea conjugate is then subjected to nitrosation to introduce the nitroso (-N=O) group. This is typically achieved by treating the urea derivative with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) under acidic conditions (e.g., using formic acid). acs.org This reaction must be performed carefully, as nitrosoureas can be unstable.
The final product is a tamoxifen molecule linked via its side chain to a chloroethyl nitrosourea warhead, such as N-(2-chloroethyl)-N'-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl-N-nitrosourea (TAM-NU). nih.gov
Design Principles for Anti-Estrogen Nitrosourea Conjugates
The design of anti-estrogen nitrosourea conjugates is predicated on the principle of targeted drug delivery, where a hormone-based moiety guides a cytotoxic agent to cancer cells expressing the corresponding receptor.
The core design strategy involves the covalent linkage of two distinct pharmacophores:
The Targeting Pharmacophore: The tamoxifen scaffold, a selective estrogen receptor modulator (SERM), is responsible for binding to the estrogen receptor (ER). frontiersin.org This allows the conjugate to accumulate preferentially in ER-positive breast cancer cells.
The Cytotoxic Pharmacophore: The chloroethylnitrosourea moiety is a well-known DNA alkylating agent. nih.gov Upon decomposition, it generates reactive species that can form covalent cross-links in DNA, leading to cell death.
The successful integration of these two units requires that the final conjugate retains affinity for the estrogen receptor. Research has shown that while the affinity of this compound for the ER is reduced compared to tamoxifen or estradiol (B170435), it is still sufficient to facilitate receptor binding. nih.gov This binding is a prerequisite for the intended receptor-mediated cytotoxic effect.
| Compound | Relative Binding Affinity (%) |
|---|---|
| Estradiol | 100 |
| Tamoxifen | 1.8 |
| This compound (TAM-NU) | 0.35 |
| Tamoxifen Nitrosocarbamate | 0.18 |
The key considerations for this intrinsic linker include:
Stability: The ether and urea bonds that constitute the linker must be stable enough to allow the conjugate to travel through the circulation and reach the target tumor cells without premature degradation.
Conformational Flexibility: The length and nature of the linker must allow both the tamoxifen core and the nitrosourea group to adopt conformations necessary for their respective functions—receptor binding and DNA interaction. researchgate.net
Influence on Biological Activity: The chemical nature of the linker can influence the properties of the entire molecule. The modification of the basic amine side chain of tamoxifen, which is crucial for its antagonist activity, into the neutral urea linkage fundamentally alters the molecule's properties and how it interacts with the ER. researchgate.net
Chemical Reactivity in Biological Milieu
The intended mechanism of action for this compound is for the intact molecule to bind to the estrogen receptor in a cancer cell, be internalized, and then for the nitrosourea moiety to alkylate the cell's DNA. However, studies on its chemical behavior and cytotoxic effects suggest a more complex reality.
The nitrosourea group is chemically reactive and can decompose to form a chloroethyl carbocation, an alkylating species. Simultaneously, the conjugate is susceptible to hydrolysis in a biological environment. Research indicates that the cytotoxic activity of TAM-NU in ER-positive MCF-7 cells is observed primarily after prolonged treatment. nih.gov This activity can be suppressed by co-incubation with estradiol, suggesting the effect is mediated via the estrogen receptor. nih.gov
However, a key finding suggests that the cytotoxicity may not stem from the intact conjugate's DNA-alkylating action. Instead, it is likely that the observed effect results from the anti-hormonal activity of the conjugate's hydrolysis product, bis-desmethyltamoxifen. nih.gov This implies that the molecule may hydrolyze back to its tamoxifen-like precursor before the nitrosourea warhead can exert a significant direct cytotoxic effect. This highlights a critical challenge in the design of such conjugates: ensuring the stability of the linker and the timely activation of the cytotoxic payload within the target cell.
| Cell Line | Estrogen Receptor Status | Effect of TAM-NU | Effect of Estradiol Co-treatment | Inferred Mechanism |
|---|---|---|---|---|
| MCF-7 | Positive (ER+) | Dose-related cytotoxicity | Cytotoxicity blocked | Estrogen receptor-mediated |
| MDA-MB-231 | Negative (ER-) | Less active than in MCF-7 cells | Activity unaffected | Not ER-mediated |
Hydrolysis Pathways and Product Formation
This compound (TAM-NU) is a hybrid compound designed to merge the estrogen receptor (ER) targeting capability of tamoxifen with the DNA-alkylating function of a nitrosourea moiety. nih.gov The chemical stability of such conjugates is a critical determinant of their mechanism of action. Under physiological conditions, nitrosoureas are known to undergo decomposition. uomustansiriyah.edu.iq The hydrolysis of this compound is a key process that dictates its ultimate biological activity.
Research into the bioactivity of TAM-NU has identified a significant hydrolysis product. nih.gov In prolonged treatment protocols, TAM-NU breaks down, and a major resulting product is bis-desmethyltamoxifen . nih.govresearchgate.net This suggests a hydrolysis pathway where the nitrosourea group is cleaved from the tamoxifen backbone, leading to the formation of a tamoxifen-like metabolite. While the parent compound, Tamoxifen, is metabolized into active forms like N-desmethyltamoxifen, the hydrolysis of TAM-NU directly yields a molecule that retains the core structure necessary for hormonal activity. nih.govpharmgkb.org The formation of this specific product is crucial, as it possesses its own distinct biological properties that differ from the intended DNA-damaging action of the intact parent compound. nih.gov
Implications of Hydrolysis Products on Biological Action
The formation of bis-desmethyltamoxifen through hydrolysis has profound implications for the biological action of this compound. The initial hypothesis for creating TAM-NU was that it would act as an ER-mediated cytotoxic agent, using the tamoxifen portion to bind to the estrogen receptor in cancer cells and deliver the DNA-alkylating nitrosourea group directly to the cell's nucleus. nih.gov However, experimental evidence suggests a different primary mechanism.
Estrogen Receptor Mediation : The cytotoxic activity of TAM-NU in ER-positive MCF-7 breast cancer cells is dose-related and can be suppressed by the addition of estradiol. nih.gov This indicates that the effect is mediated through the estrogen receptor. In contrast, its activity in ER-negative MDA-MB-231 cells is not affected by estradiol. nih.gov
Selective Activity : TAM-NU demonstrates greater activity in ER-positive MCF-7 cells compared to the ER-negative MDA-MB-231 cell line. nih.gov
Delayed Action : The activity of TAM-NU is observed in prolonged treatment protocols, which allows time for the compound to hydrolyze into its active metabolite. nih.govresearchgate.net
The hydrolysis product, bis-desmethyltamoxifen, acts as a hormone antagonist, competing with estrogen for binding to the estrogen receptor, which leads to a cytostatic effect by arresting cells in the G0 and G1 phases of the cell cycle. nih.govbccancer.bc.ca Therefore, the intended function of TAM-NU as a targeted DNA-alkylating agent appears to be secondary to the anti-estrogenic activity of its breakdown product. nih.govresearchgate.net This underscores the importance of understanding the chemical stability and metabolic fate of such conjugate drugs to correctly interpret their biological mechanisms. nih.gov
Data Tables
Table 1: Compound Binding Affinities to Estrogen Receptor
This table presents the relative binding affinities of this compound and related compounds to the estrogen receptor from MCF-7 cells, with estradiol set as the 100% reference.
| Compound | Relative Binding Affinity (%) | Citation |
| Estradiol | 100 | nih.gov |
| Tamoxifen | 1.8 | nih.gov |
| This compound (TAM-NU) | 0.35 | nih.gov |
| Tamoxifen-nitrosocarbamate | 0.18 | nih.gov |
Molecular Mechanisms of Action
Estrogen Receptor Interactions and Modulation
Competitive Binding to Estrogen Receptor Alpha (ERα)
Tamoxifen (B1202) nitrosourea (B86855) (TAM-NU) demonstrates the ability to bind to the estrogen receptor, a critical first step for its targeted action. nih.gov It acts as a competitive inhibitor, vying with the natural ligand, estradiol (B170435), for the ligand-binding pocket of the receptor. nih.govwikipedia.orgswolverine.com However, its affinity for the receptor is considerably lower than that of both estradiol and its parent compound, tamoxifen. In studies using human breast cancer cells (MCF-7), the relative binding affinity of TAM-NU for the estrogen receptor was found to be 0.35%. This is lower than the affinity of tamoxifen, which is approximately 1.8%, and significantly less than estradiol, which is the benchmark at 100%. nih.gov
| Compound | Relative Binding Affinity (%) |
|---|---|
| Estradiol | 100 |
| Tamoxifen | 1.8 |
| Tamoxifen Nitrosourea (TAM-NU) | 0.35 |
| Tamoxifen-Nitrosocarbamate | 0.18 |
This table presents the relative binding affinities of this compound and related compounds to the estrogen receptor, with Estradiol set as the 100% reference. Data sourced from studies on MCF-7 human breast cancer cells. nih.gov
Ligand-Receptor Complex Formation Dynamics
Upon binding to the ligand-binding domain of ERα, the tamoxifen portion of TAM-NU is expected to induce a specific conformational change in the receptor. kenyon.edu In the case of tamoxifen itself, this binding repositions a key structural element, helix 12, of the receptor's ligand-binding domain. kenyon.edunih.gov This altered conformation physically obstructs the binding site for co-activator proteins, which are necessary for initiating gene transcription. nih.govkenyon.edu By preventing the recruitment of these co-activators, the TAM-NU-ERα complex inhibits the transcription of estrogen-responsive genes that drive cell proliferation. nih.govwikipedia.org The complex formed between TAM-NU and the estrogen receptor thus acts as a transcriptional repressor. nih.gov
Estrogen Receptor-Mediated Cytotoxic Effects
However, research indicates that the cytotoxicity observed during prolonged treatment may not stem from a direct DNA-directed action by the intact TAM-NU molecule. nih.gov Instead, it is hypothesized that the cytotoxic activity likely results from the hormone-antagonistic effect of bis-desmethyltamoxifen, a hydrolysis product of TAM-NU. nih.gov This suggests the primary cytotoxic mechanism under these conditions is potent antiestrogenic action rather than DNA alkylation by the parent compound. nih.gov
Nuclear Accumulation of Estrogen Receptor
Binding of ligands like tamoxifen to the estrogen receptor produces a nuclear complex. wikipedia.org This complex then interacts with DNA, and its altered conformation leads to a decrease in DNA synthesis and the inhibition of estrogenic effects. wikipedia.org The tamoxifen-ER complex is known to be retained in the nucleus for extended periods. wikipedia.org It is through this nuclear action that the complex exerts its gene-regulatory functions. nih.gov While specific studies on how this compound affects the dynamics of ER nuclear accumulation are not detailed in available research, its mechanism is predicated on the formation of a nuclear ligand-receptor complex to function. nih.govwikipedia.org In sensitive cells, tamoxifen has been shown to trigger the nuclear translocation of other proteins, such as PRMT5, which then methylates ERα, a key step for the recruitment of transcriptional corepressors. embopress.org
DNA Alkylation and Crosslinking Mechanisms
The nitrosourea moiety of this compound is a well-established DNA alkylating agent. nih.govuomustansiriyah.edu.iq Alkylating agents are a class of compounds that exert cytotoxic effects by covalently attaching alkyl groups to DNA, thereby interfering with essential cellular processes like DNA replication. uomustansiriyah.edu.iquomustansiriyah.edu.iq
Electrophilic Attack on DNA Nucleophilic Sites
The chloroethyl nitrosourea portion of TAM-NU is designed to act as an electrophile. nih.govnih.gov This functional group can decompose to form highly reactive intermediates, such as a carbocation. uomustansiriyah.edu.iq These electrophilic species then attack nucleophilic sites within the DNA molecule. uomustansiriyah.edu.iquwc.ac.za
Numerous sites on DNA bases are susceptible to this electrophilic attack. The most common targets for many alkylating agents are the nitrogen atoms in purine (B94841) bases, particularly the N-7 position of guanine (B1146940), whose nucleophilicity can be enhanced by adjacent guanine residues. uomustansiriyah.edu.iq Other potential sites include the N-1, N-3, and N-7 positions of adenine, the N-3 of cytosine, and the O-6 of guanine. uomustansiriyah.edu.iqnih.gov This chemical reaction, known as alkylation, forms DNA adducts. researchgate.net The formation of these adducts can disrupt DNA replication and transcription, leading to cell death. uomustansiriyah.edu.iq While this is the intended mechanism of action for the nitrosourea moiety, some experimental evidence suggests that for TAM-NU, the primary cytotoxic effect may be driven by the antiestrogenic properties of its metabolites rather than direct DNA alkylation by the parent compound. nih.gov
Formation of DNA Adducts and Interstrand Crosslinks
The cytotoxic action of the nitrosourea moiety of this compound is primarily attributed to its ability to function as a DNA alkylating agent. learnoncology.ca Nitrosoureas are known to spontaneously decompose in aqueous solutions to yield highly reactive electrophilic species. mdpi.com One of these intermediates, a diazene (B1210634) hydroxide, produces a diazonium salt which is responsible for alkylating DNA bases. mdpi.com This process results in the formation of covalent DNA adducts.
A key feature of many therapeutic nitrosoureas is the presence of a chloroethyl group, which enables them to act as bifunctional alkylating agents. mdpi.com Following an initial alkylation event on a DNA base (such as the N7 or O6 position of guanine), the chloroethyl group can undergo a secondary reaction. This leads to the formation of a highly cytotoxic DNA interstrand crosslink (ICL), which covalently links the two opposing strands of the DNA double helix. mdpi.commdpi.com This crosslinking prevents the separation of the DNA strands, a critical step for cellular processes. mdpi.commdpi.com The formation of ICLs is considered a major contributor to the antitumor activity of nitrosourea compounds. mdpi.com
Interference with DNA Replication and Transcription
The structural damage inflicted upon DNA by this compound, particularly the formation of interstrand crosslinks, profoundly disrupts essential cellular machinery. DNA replication and transcription both require the separation of the two DNA strands to serve as templates. learnoncology.camdpi.com Interstrand crosslinks act as a physical blockade, preventing the DNA helix from unwinding. mdpi.commdpi.com
Consequently, DNA polymerase and RNA polymerase are unable to proceed along the DNA template, effectively halting both DNA synthesis (replication) and gene expression (transcription). learnoncology.camdpi.com This inhibition of vital macromolecular synthesis ultimately leads to cell cycle arrest and the induction of cell death. mdpi.commdpi.com The ability to disrupt these fundamental processes is a cornerstone of the cytotoxic effects exerted by bifunctional alkylating agents. learnoncology.ca
Cellular Response to DNA Damage Induced by this compound
Activation of DNA Damage Response Pathways
The presence of DNA adducts and interstrand crosslinks, as induced by the nitrosourea moiety, triggers a complex cellular surveillance network known as the DNA Damage Response (DDR). frontiersin.org The DDR's role is to detect the DNA lesions, signal their presence, and coordinate a response that may involve cell cycle arrest, DNA repair, or apoptosis. frontiersin.orgfrontiersin.org
Key players in the DDR activated by DNA damage include the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) signaling kinases. frontiersin.orgnih.gov ATM is primarily activated by double-strand breaks, while ATR responds to a broader range of DNA structures, including those that stall replication forks—a direct consequence of crosslinks. frontiersin.org Activation of these kinases initiates a signaling cascade, phosphorylating downstream effector proteins like the checkpoint kinases CHK1 and CHK2 and the tumor suppressor protein p53. frontiersin.orgnih.gov This cascade amplifies the damage signal, orchestrating the comprehensive cellular response to the genotoxic stress. nih.gov
Apoptosis Induction Mechanisms
When DNA damage is extensive and beyond the cell's repair capacity, the DDR pathways can initiate programmed cell death, or apoptosis, to eliminate the compromised cell. nih.gov The cytotoxic lesions generated by nitrosoureas are potent inducers of apoptosis. nih.gov This can be triggered through multiple avenues, including pathways that are dependent or independent of p53. nih.gov
A common route is the intrinsic or mitochondrial pathway of apoptosis. nih.gov This involves the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic members (like Bax) to anti-apoptotic members (like Bcl-2). nih.govd-nb.info This shift results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. d-nb.info Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of effector caspases, including caspase-9 and caspase-3, that execute the dismantling of the cell. d-nb.infoufjf.br Studies on tamoxifen have shown its ability to induce apoptosis via the activation of caspases-3, -7, -8, and -9. ufjf.br
Cell Cycle Arrest Pathways
A primary response to DNA damage is the temporary halting of the cell cycle, which provides an opportunity for the cell to repair the genetic lesions before they are permanently fixed during DNA replication or cell division. nih.gov The DDR signaling cascade directly activates cell cycle checkpoints. For instance, activated p53 can induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21, a potent negative regulator of cell cycle progression. nih.govmdpi.com
Tamoxifen is known to cause cell cycle arrest in the G0/G1 phases. researchgate.netoncotarget.comoncotarget.com This is achieved by reducing the expression of key cell cycle regulators like Cyclin D1, which is necessary for the G1 to S phase transition. nih.govfrontiersin.org The DNA damage inflicted by the nitrosourea component would be expected to reinforce this arrest. mdpi.com The presence of interstrand crosslinks can also lead to arrest in the S or G2 phases of the cell cycle, as these lesions directly impede DNA replication and must be repaired before mitosis can proceed. unc.edu
Estrogen Receptor-Independent Mechanisms
A critical aspect of this compound's mechanism is its capacity for cytotoxicity that does not depend on the estrogen receptor (ER). While the tamoxifen component is designed to target the ER, the nitrosourea moiety functions as a classical DNA alkylating agent, a mechanism that is inherently ER-independent. mdpi.commdpi.com
Direct evidence for this dual action comes from studies on a synthesized Tamoxifen-nitrosourea (TAM-NU) compound. nih.gov In ER-negative MDA-MB-231 breast cancer cells, TAM-NU demonstrated dose-related cytotoxicity that was not affected by the presence of estradiol. nih.gov This finding indicates that its cell-killing effect in these cells does not rely on interaction with the estrogen receptor. nih.gov The proposed mechanism for this ER-independent action is the DNA-directed cytotoxic effect of the nitrosourea group, which leads to DNA alkylation, crosslinking, and subsequent interference with replication and transcription. mdpi.comnih.gov
This contrasts with the compound's behavior in ER-positive MCF-7 cells, where its cytotoxic effect was blocked by estradiol, indicating an ER-mediated action in that context. nih.gov Therefore, this compound combines ER-targeted activity with a distinct and separate mechanism of genotoxic stress.
Interactive Data Tables
Table 1: Cellular Activity of Tamoxifen-Nitrosourea (TAM-NU)
| Cell Line | Estrogen Receptor (ER) Status | Effect of TAM-NU | Effect Blocked by Estradiol? | Implied Mechanism |
| MCF-7 | Positive | Dose-related cytotoxicity | Yes | ER-Mediated nih.gov |
| MDA-MB-231 | Negative | Dose-related cytotoxicity | No | ER-Independent nih.gov |
Table 2: Key Proteins in Cellular Response to this compound-Induced Damage
| Pathway | Protein | Function |
| DNA Damage Response | ATM / ATR | Sensor kinases that detect DNA damage and initiate signaling. frontiersin.orgnih.gov |
| p53 | Tumor suppressor that regulates cell cycle arrest and apoptosis. frontiersin.orgnih.gov | |
| CHK1 / CHK2 | Checkpoint kinases that halt the cell cycle. frontiersin.org | |
| Apoptosis | Bax | Pro-apoptotic protein that promotes mitochondrial permeabilization. nih.gov |
| Bcl-2 | Anti-apoptotic protein that inhibits apoptosis. nih.govd-nb.info | |
| Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway. d-nb.infoufjf.br | |
| Caspase-3 / -7 | Effector caspases that dismantle the cell. ufjf.br | |
| Cell Cycle Arrest | p21 | CDK inhibitor that causes G1 arrest. nih.govmdpi.com |
| Cyclin D1 | Key regulator of the G1/S phase transition. nih.govfrontiersin.org |
Oxidative Stress Induction
Current scientific literature available through the conducted searches does not provide specific data on whether this compound induces oxidative stress as part of its mechanism of action.
Modulation of Intracellular Calcium Homeostasis
There is no specific information in the reviewed literature detailing the effects of this compound on the modulation of intracellular calcium homeostasis.
Interaction with Other Receptor Tyrosine Kinases or Signaling Pathways (e.g., EGFR, HER2, PI3K/AKT/mTOR, NF-κB, GPER1)
The primary molecular interaction identified for this compound is with the estrogen receptor. nih.gov However, specific data on its interaction with EGFR, HER2, the PI3K/AKT/mTOR pathway, the NF-κB pathway, or GPER1 is not available in the reviewed sources.
Estrogen Receptor (ER) Interaction
This compound demonstrates a dose-related cytotoxic effect in ER-positive MCF-7 human breast cancer cells. nih.gov This activity is notably suppressed by the presence of estradiol, strongly suggesting that the cytotoxic effect is mediated through the estrogen receptor. nih.gov In contrast, its cytotoxicity in ER-negative MDA-MB-231 cells was not affected by estradiol. nih.gov Further supporting an ER-mediated mechanism, TAM-NU was found to be more active against the ER-positive MCF-7 cell line than the ER-negative line. nih.gov
The binding affinity of this compound to the estrogen receptor is lower than that of its parent compound, tamoxifen. nih.gov
Table 1: Relative Binding Affinities to Estrogen Receptor
| Compound | Relative Binding Affinity (%) |
|---|---|
| Estradiol | 100 |
| Tamoxifen | 1.8 |
| This compound | 0.35 |
Data sourced from a study on MCF-7 cells. nih.gov
Despite its ability to bind to the ER and the DNA-alkylating nitrosourea group it carries, the cytotoxic activity of TAM-NU was only observed in prolonged treatment protocols. nih.gov This has led researchers to hypothesize that the compound's primary mechanism of cytotoxicity may not be a direct, ER-mediated delivery of the DNA-crosslinking agent to the cell's nucleus. Instead, it is considered more likely that the observed activity stems from the antihormonal effects of its hydrolysis product, bis-desmethyltamoxifen. nih.gov
Preclinical Biological Evaluation and Efficacy Studies
In Vitro Cytotoxicity and Antiproliferative Activity
The initial evaluation of Tamoxifen (B1202) nitrosourea's anticancer potential has been conducted through a series of in vitro studies, assessing its ability to kill cancer cells and inhibit their proliferation across various cell lines.
Cell Line Sensitivity Profiling
Research has demonstrated that the cytotoxic effects of Tamoxifen nitrosourea (B86855) are particularly pronounced in estrogen receptor-positive (ER-positive) breast cancer cells. nih.gov
Glioblastoma cells: While direct studies on Tamoxifen nitrosourea in glioblastoma cells are limited, research on tamoxifen itself has shown it can inhibit the proliferation of cultured human glioblastoma cells. nih.govnih.gov Tamoxifen has been observed to sensitize glioblastoma cells to radiation and BCNU (carmustine), a type of nitrosourea, suggesting a potential synergistic effect. nih.gov This action appears to be independent of estrogen receptors and may involve the inhibition of protein kinase C (PKC). nih.govvirtualtrials.org
Pancreatic cancer cells: Studies have explored the effects of tamoxifen on pancreatic cancer, indicating that it can remodel the tumor microenvironment and reduce cancer cell survival under hypoxic conditions, independent of nuclear estrogen receptors. embopress.org
Dose-Response Relationships and Potency Assessment
The cytotoxic and antiproliferative effects of this compound are dose-dependent. nih.gov Studies have shown that as the concentration of this compound increases, there is a corresponding increase in cell death and inhibition of proliferation in sensitive cell lines. nih.govnih.gov The potency of this compound is linked to its binding affinity for the estrogen receptor. While its affinity is lower than that of estradiol (B170435) or tamoxifen, it is sufficient to elicit a biological response. nih.gov Specifically, the relative binding affinity of the nitrosourea derivative to the estrogen receptor from MCF-7 cells is 0.35%, compared to 1.8% for tamoxifen and 100% for estradiol. nih.gov
Colony Formation Assays
Colony formation assays, which assess the ability of single cells to grow into colonies, have further confirmed the cytotoxic effects of this compound. nih.gov In ER-positive MCF-7 cells, this compound demonstrated a dose-related inhibition of colony formation, an effect that was suppressible by estradiol. nih.gov This provides additional evidence for its ER-mediated cytotoxic activity. nih.gov In contrast, a control compound containing the nitrosourea moiety but lacking the ability to bind to the estrogen receptor did not inhibit colony formation in MCF-7 cells, but was highly inhibitory in ER-negative MDA-MB-231 cells. nih.gov
In Vivo Tumor Model Efficacy Studies
To evaluate the therapeutic potential of this compound in a living organism, researchers have utilized animal models that mimic human breast cancer.
N-Methyl-N-Nitrosourea (MNU)-Induced Mammary Carcinogenesis Models
The N-methyl-N-nitrosourea (MNU)-induced rat mammary carcinogenesis model is a well-established and frequently used preclinical model for studying estrogen-dependent breast cancer. waocp.orgaacrjournals.org MNU is a chemical carcinogen that reliably induces mammary tumors in female rats that are often estrogen-dependent, similar to a large subset of human breast cancers. waocp.orgaacrjournals.org This model has been instrumental in evaluating the efficacy of various chemopreventive and therapeutic agents, including tamoxifen and its derivatives. aacrjournals.orgaacrjournals.orgnih.gov
While direct in vivo studies specifically detailing the effects of this compound on MNU-induced tumor incidence and multiplicity are not widely available in the public domain, extensive research on tamoxifen in this model provides a strong basis for predicting its potential efficacy. Tamoxifen has been shown to significantly reduce tumor incidence and multiplicity in MNU-induced mammary carcinogenesis models. aacrjournals.orgnih.govresearchgate.net It is hypothesized that by combining the antiestrogenic properties of tamoxifen with a cytotoxic nitrosourea group, this compound could potentially lead to a greater reduction in tumor formation and growth compared to tamoxifen alone. The rationale is that the tamoxifen component would target the compound to ER-positive tumor cells, where the nitrosourea moiety would then exert its DNA-damaging effects.
Tumor Latent Period Alterations
The impact of tamoxifen on the tumor latent period—the time from carcinogen exposure to the appearance of tumors—has been documented in various preclinical models. In studies using N-nitroso-N-methylurea (NMU) to induce mammary tumors in rats, tamoxifen administration has been shown to significantly lengthen the mean latency period of tumor appearance. nih.govoup.com For instance, combining melatonin (B1676174) with tamoxifen significantly extended the latency period compared to controls in an NMU-induced tumor model. nih.gov Similarly, in a radiation-induced rat breast carcinoma model, tamoxifen chemoprevention clearly prolonged the latency of carcinomas that arose in irradiated animals. oup.com
While direct studies measuring the tumor latent period specifically for the "this compound" conjugate are not extensively detailed in available literature, research on tamoxifen itself shows that a primary effect is delaying tumor onset. nih.govoup.com In one study evaluating tamoxifen's effect on NMU-induced tumors, no significant difference in the latency period was recorded between treated and control groups, although tumor incidence and number were significantly reduced. nih.gov The goal of creating a tamoxifen-nitrosourea conjugate is to merge this latency-extending, cytostatic effect with a direct cytotoxic action, although specific data on how the conjugate alters tumor latency remains an area for further investigation.
Other Carcinogen-Induced Tumor Models (e.g., N-ethyl-nitrosourea-induced glioma models)
Carcinogen-induced tumor models are crucial for evaluating novel therapeutic agents. Models using N-ethyl-N-nitrosourea (ENU) are well-established for inducing gliomas in rodents by transplacental administration to pregnant rats. mdpi.comwiley.comfrontiersin.org These chemically induced gliomas can manifest mutations and molecular characteristics similar to their human counterparts, making them relevant for preclinical testing. wiley.com
While direct testing of this compound in ENU-induced glioma models is not prominently documented, the rationale for its use is supported by several lines of evidence. High-dose tamoxifen has been explored as a treatment for glioblastoma, acting through mechanisms like protein kinase C (PKC) inhibition, independent of its estrogen receptor (ER) activity. oup.com Preclinical studies support that inhibiting PKC can have both antineoplastic and radiosensitizing effects on glioma cells. oup.com Nitrosoureas, such as N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU or carmustine), are a class of alkylating agents historically used in glioma treatment. oup.com Therefore, a conjugate like this compound is conceptually designed to target the cytotoxic nitrosourea moiety to tumor cells, potentially including those in the central nervous system. The development of such hormone-linked cytotoxic agents is seen as a promising strategy for directing antitumor activity to target tissues. tandfonline.com
Xenograft Models with this compound or Related Conjugates
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. The efficacy of this compound (TAM-NU) has been directly assessed in such models. In a key study, TAM-NU demonstrated dose-related cytotoxicity in ER-positive MCF-7 human breast cancer cells. nih.gov This effect was notably blocked by the addition of estradiol, suggesting the cytotoxic action was mediated through the estrogen receptor. nih.gov
In contrast, the activity of TAM-NU in ER-negative MDA-MB-231 cells was not affected by estradiol. nih.gov Further investigation revealed that TAM-NU was more active against the ER-positive MCF-7 cell line than the ER-negative MDA-MB-231 line. nih.gov This selectivity provides evidence for ER-mediated targeting. However, the study also noted that the cytotoxic activity of TAM-NU required prolonged treatment, leading to the hypothesis that the effect might stem from the anti-hormonal action of its hydrolysis product, bis-desmethyltamoxifen, rather than a direct DNA-directed action by the intact conjugate. nih.gov
The development of other tamoxifen conjugates has also been explored in xenograft models. For instance, combining tamoxifen with flaxseed in a long-term study involving MCF-7 xenografts showed a regression in tumor size, partly by downregulating estrogen-related genes and signal transduction pathways. tandfonline.com Similarly, novel antiestrogens designed to be pure estrogen receptor destabilizers have shown superior efficacy compared to tamoxifen in inhibiting tumor growth across multiple xenograft models, including tamoxifen-resistant ones like ZR75-1 and MCF7/TAM. nih.gov These studies highlight the ongoing effort to improve upon tamoxifen's therapeutic profile through modification and conjugation. nih.govworldscientific.com
Molecular and Cellular Biomarker Analysis in Preclinical Models
Estrogen Receptor Expression and Localization
The primary mechanism of action for this compound is predicated on its interaction with the estrogen receptor (ER). Preclinical studies have confirmed that the conjugate binds to the ER, although with a lower affinity than tamoxifen itself. nih.gov
| Compound | Relative Binding Affinity (%) |
|---|---|
| Estradiol | 100 |
| 4-Hydroxytamoxifen (B85900) | ~100 |
| Tamoxifen | 1.8 |
| This compound (TAM-NU) | 0.35 |
| Tamoxifen nitrosocarbamate | 0.18 |
Data derived from studies on human breast carcinoma cells. nih.govnih.gov
Despite its lower binding affinity, the cytotoxic effects of TAM-NU appear to be ER-mediated. nih.gov In ER-positive MCF-7 cells, the cytotoxicity of TAM-NU was suppressible by estradiol, indicating a competitive interaction at the receptor level. nih.gov This selective activity against ER-positive cells underscores the importance of the tamoxifen moiety in guiding the nitrosourea payload to target cells. nih.gov In contrast, a control compound containing the nitrosourea group but lacking ER binding affinity was inhibitory in ER-negative cells but had no effect in ER-positive cells, further supporting the targeted nature of TAM-NU. nih.gov
DNA Adduct Quantification
The cytotoxicity of the nitrosourea component of this compound is attributed to its ability to form covalent bonds, or adducts, with DNA. The 2-chloroethyl-N-nitrosourea (CNU) moiety is a bifunctional alkylating agent that can form various DNA adducts and, crucially, DNA interstrand cross-links, which are highly cytotoxic. nih.govacs.org
The primary DNA adducts formed by CNUs include:
Monofunctional Adducts : Such as N7-(2-hydroxyethyl)guanine and O6-(2-chloroethyl)deoxyguanosine. acs.orgresearchgate.net
Bifunctional (Cross-linking) Adducts : These include 1-(deoxycytid-3-yl)-2-(deoxyguanosin-1-yl)ethane and 1,2-bis(deoxyguanosin-7-yl)ethane. acs.org
The formation of these adducts, particularly interstrand cross-links, is closely correlated with the antineoplastic effectiveness of nitrosourea compounds. tandfonline.com The chloroethyl group can initially bind to a nucleophilic site on one DNA strand (like the O6 position of guanine) and then, following an intramolecular rearrangement, react with a base on the opposing strand to form a cross-link. nih.gov Other adducts, such as exocyclic ethano adducts like 3,N4-ethanocytosine, can also be formed and are recognized by DNA repair enzymes. nih.gov The goal of a hormone-linked agent like this compound is to concentrate the formation of these cytotoxic DNA lesions within the target tumor tissue, thereby increasing efficacy. nih.gov
Apoptotic Pathway Markers (e.g., cleaved caspase-3)
Tamoxifen is known to induce apoptosis, or programmed cell death, in breast cancer cells through multiple pathways. ufjf.br A key executioner of apoptosis is caspase-3. The activation of caspase-3 from its inactive zymogen to its cleaved, active form is a hallmark of apoptosis. ufjf.br Studies have shown that tamoxifen treatment activates caspase-3 and other caspases (like -7, -8, and -9) in breast cancer cells. ufjf.br
In preclinical models, the combination of tamoxifen with other agents has been shown to enhance apoptosis through the caspase pathway. For example, combining tamoxifen with carnosic acid promoted the caspase-3 signaling pathway, leading to an increase in pro-apoptotic proteins (Bax, Bad) and a decrease in anti-apoptotic proteins (Bcl-2, Bcl-xl). nih.gov Similarly, the isoflavone (B191592) equol (B1671563) was found to enhance tamoxifen's anti-tumor activity by inducing caspase-mediated apoptosis, evidenced by the cleavage of PARP, a known substrate for active caspase-3. nih.govresearchgate.net
Cell Proliferation Markers (e.g., Ki67)
A comprehensive review of the available preclinical research on this compound did not yield specific data regarding its direct effects on the cell proliferation marker Ki67. Studies detailing the modulation of Ki67 expression following treatment with the TAM-NU conjugate have not been identified in the public domain.
Research in related areas has examined the impact of tamoxifen, the parent compound, on Ki67 levels in various breast cancer models. For instance, in neo-adjuvant trials, a decrease in the percentage of tumor cells positive for IHC-based Ki67 has been observed in both pre- and postmenopausal breast cancer patients treated with tamoxifen. ed.gov Similarly, in rat mammary carcinogenesis models induced by N-methyl-N-nitrosourea (MNU), dietary interventions in combination with tamoxifen have been shown to influence Ki67 expression in hyperplastic lesions. uni-halle.de However, it is crucial to distinguish these findings from the effects of the synthesized this compound conjugate, for which specific Ki67 data is not available.
Structure Activity Relationships Sar and Drug Optimization
Correlation of Structural Modifications with Estrogen Receptor Binding Affinity
The ability of tamoxifen (B1202) nitrosourea (B86855) and its analogues to bind to the estrogen receptor is a critical first step for its targeted mechanism. The affinity for the ER is significantly influenced by the structural integrity of the tamoxifen-like portion of the molecule. Any modification, including the addition of the nitrosourea group, can alter this binding.
Relative Estrogen Receptor Binding Affinity of Tamoxifen Derivatives
| Compound | Relative Binding Affinity (RBA, %) | Reference |
|---|---|---|
| Estradiol (B170435) | 100 | nih.gov |
| Tamoxifen | 1.8 | nih.gov |
| Tamoxifen Nitrosourea (TAM-NU) | 0.35 | nih.gov |
| Tamoxifen Nitrosocarbamate | 0.18 | nih.gov |
Relationship Between Chemical Structure and DNA Alkylating Potency
The cytotoxic potential of this compound is derived from its 2-chloroethyl-N-nitrosourea (CNU) functional group. CNUs are a well-established class of alkylating agents that exert their anticancer effects by forming covalent adducts with DNA. nih.gov This process can lead to DNA strand breaks, cross-linking, and ultimately, cell death. nih.gov
The mechanism involves the chemical decomposition of the nitrosourea moiety to form highly reactive electrophilic species, such as a chloroethyl carbocation. This cation can then alkylate nucleophilic sites on DNA bases, with the N-7 position of guanine (B1146940) being a primary target. nih.gov A key cytotoxic lesion induced by CNUs is the formation of DNA interstrand cross-links. nih.gov A strong correlation exists between a compound's ability to induce these cross-links and its effectiveness as an anticancer agent. nih.gov The structure of the nitrosourea group is therefore directly responsible for the DNA alkylating potency of the entire hybrid molecule. However, it has been suggested that for TAM-NU, the cytotoxic activity observed in prolonged treatments may stem from the anti-hormonal effects of its hydrolysis product rather than from a direct, receptor-mediated DNA alkylation by the intact molecule itself. nih.gov
Impact of Structural Features on Cytotoxicity and Selectivity
A primary goal for developing this compound was to achieve selective cytotoxicity against ER-positive cancer cells while sparing ER-negative cells. Studies have demonstrated that TAM-NU does exhibit this desired selectivity.
In comparative cell culture assays, TAM-NU was shown to be more active against the ER-positive MCF-7 breast cancer cell line than the ER-negative MDA-MB-231 line. nih.gov Furthermore, the cytotoxic effect of TAM-NU on MCF-7 cells could be blocked by the addition of estradiol, the natural ligand for the estrogen receptor. nih.gov This suggests that the drug's entry into the cell and its subsequent activity are mediated by the estrogen receptor. nih.gov In contrast, a control compound containing the nitrosourea group but lacking the ER-binding portion was highly inhibitory in the ER-negative cells but had no effect on the ER-positive cells. nih.gov This highlights the critical role of the tamoxifen scaffold in directing the cytotoxic nitrosourea moiety to the target cells. The selective action of TAM-NU in ER-positive cells confirms that its structural design, combining an ER-binding element with a cytotoxic group, successfully confers a degree of target selectivity. nih.gov
Selective Cytotoxicity of this compound (TAM-NU)
| Compound | Target | Cell Line (ER Status) | Effect | Reference |
|---|---|---|---|---|
| Tamoxifen-Nitrosourea (TAM-NU) | ER-mediated cytotoxicity | MCF-7 (Positive) | Dose-related cytotoxicity, blocked by estradiol | nih.gov |
| Tamoxifen-Nitrosourea (TAM-NU) | ER-mediated cytotoxicity | MDA-MB-231 (Negative) | Activity unaffected by estradiol | nih.gov |
| BPE-NU (Control Nitrosourea) | Non-ER binding | MCF-7 (Positive) | No effect on proliferation | nih.gov |
| BPE-NU (Control Nitrosourea) | Non-ER binding | MDA-MB-231 (Negative) | Very inhibitory | nih.gov |
Development of Analogues and Prodrug Strategies
The foundational concept of linking a cytotoxic moiety to a hormone-like scaffold has been explored through the development of various analogues and prodrugs. These strategies aim to improve target specificity, enhance cytotoxic potency, and overcome mechanisms of drug resistance.
As an alternative to the nitrosourea linkage, researchers have prepared tamoxifen analogues incorporating a nitrosocarbamate group. nih.gov Like nitrosoureas, nitrosocarbamates are capable of acting as DNA cross-linking agents. A tamoxifen-nitrosocarbamate derivative was synthesized and tested for its biological activity. nih.gov This compound demonstrated an even lower relative binding affinity for the estrogen receptor (0.18%) than the nitrosourea version. nih.gov While it did show dose-related cytotoxicity, this effect was not blocked by estradiol in either ER-positive or ER-negative cells, indicating that its cytotoxic mechanism was not mediated by the estrogen receptor. nih.gov This lack of receptor-mediated action made it less promising for further development as a targeted therapy. nih.gov
The strategy of using a hormone as a carrier for a nitrosourea group extends beyond tamoxifen analogues. Researchers have synthesized steroidal nitrosoureas where the alkylating group is attached to an estrogenic steroid skeleton, such as estradiol. nih.govacs.org The rationale is that the steroid's high affinity for the estrogen receptor could facilitate a selective accumulation of the cytotoxic agent in receptor-positive tumor cells. nih.govacs.org For these conjugates to have the highest binding affinity, it is often necessary for the 3- and 17β-hydroxyl groups of the steroid to be available for hydrogen bonding with the receptor. acs.org Some of these hormone-linked agents have proven highly effective in animal models of receptor-positive tumors, in some cases showing superiority to unlinked mixtures of the hormone and the alkylating agent. nih.govtandfonline.com This approach represents a broader application of the same principle underlying the design of this compound: using the endocrine system to target chemotherapy. nih.gov
A more recent and distinct approach to modifying tamoxifen involves the incorporation of an organometallic moiety, specifically ferrocene (B1249389), to create hybrids known as "ferrocifens". chemsociety.org.ng These compounds replace the amino side chain of tamoxifen with a group containing a ferrocene unit. nih.gov The introduction of ferrocene has been shown to improve the antitumor effect of tamoxifen. nih.govnih.gov
These ferrocene-linked derivatives can still bind to estrogen receptors. nih.gov However, their enhanced cytotoxicity appears to stem from an additional, ER-independent mechanism: the induction of oxidative stress. nih.govnih.govmdpi.com The ferrocene group acts as a redox activator, increasing the production of reactive oxygen species (ROS) within cancer cells, which can trigger cell death pathways. nih.gov For example, the rigid-structured ferrocene derivative T15 was highly cytotoxic to PANC1, MCF7, and MDA-MB-231 cancer cells. nih.gov This dual mechanism of ER binding and ROS production makes ferrocifens a promising class of tamoxifen analogues, potentially capable of overcoming resistance and acting on a broader range of tumors. chemsociety.org.ngresearchgate.net
Cytotoxicity (IC50, µM at 72h) of Ferrocene-Linked Tamoxifen Derivatives
| Compound | PANC1 Cells | MCF7 Cells (ER+) | MDA-MB-231 Cells (ER-) | Reference |
|---|---|---|---|---|
| T5 (Flexible Ferrocene) | 12.5 | 43.3 | 26.3 | nih.gov |
| T15 (Rigid Ferrocene) | 15.0 | 23.0 | 23.7 | nih.gov |
Novel Conjugate Design for Enhanced Tumor Targeting
The strategic design of drug conjugates represents a pivotal advancement in cancer chemotherapy, aiming to enhance the therapeutic index of potent cytotoxic agents by ensuring their selective delivery to tumor tissues. For compounds like this compound, which combines the estrogen receptor (ER) targeting capability of tamoxifen with the DNA-alkylating action of a nitrosourea moiety, conjugation strategies are being explored to improve tumor specificity, increase efficacy, and mitigate off-target effects. The primary approach revolves around exploiting the overexpression of certain receptors on cancer cells, most notably the estrogen receptor in hormone-dependent breast cancers.
The fundamental principle behind creating conjugates of this compound is to utilize the tamoxifen scaffold as a targeting vector to deliver the cytotoxic nitrosourea payload directly to ER-positive cancer cells. Research has shown that tamoxifen-nitrosourea (TAM-NU) exhibits selective activity against ER-positive cell lines, and this activity can be suppressed by estradiol, indicating that its cytotoxic effect is mediated through the estrogen receptor. nih.gov This receptor-mediated pathway is crucial for targeted delivery.
Various innovative strategies are employed to create advanced conjugates. These include linking the parent compound to other bioactive molecules, such as peptides or other cytotoxic agents, and encapsulating it within sophisticated nanodelivery systems. These modifications are intended to refine the pharmacokinetics and biodistribution of the drug, leading to higher accumulation at the tumor site.
One area of investigation involves the synthesis of hybrid molecules where a tamoxifen analogue is joined to another therapeutic agent. For instance, conjugates of tamoxifen metabolites, like endoxifen, with DNA alkylating agents have been developed. researchgate.netresearchgate.net This approach seeks to create a multi-functional drug that can act through different mechanisms to kill cancer cells. Similarly, linking tamoxifen to moieties like ferrocene has been shown to enhance cytotoxicity compared to the parent molecule by inducing oxidative stress, an ER-independent mechanism. mdpi.com
Another major frontier is the development of nanocarrier-based conjugates. Polymeric micelles, for example, are self-assembling nanostructures that can encapsulate hydrophobic drugs like tamoxifen. tandfonline.com These micelles can enhance tumor accumulation through the enhanced permeability and retention (EPR) effect. tandfonline.com Their surfaces can also be functionalized with specific ligands for active targeting. tandfonline.com Other nano-enabled systems designed to carry tamoxifen derivatives include lipid-polymeric nanocapsules and self-nanoemulsifying drug delivery systems (SNEDDS), which help overcome issues like poor solubility and improve drug delivery. mdpi.comaccscience.com Dual-targeting systems, such as magnetic nanoparticles modified with both hyaluronic acid and folic acid, have also been designed to improve the specific delivery of tamoxifen to cancer cells. accscience.com
The effectiveness of these conjugate designs is evaluated through various preclinical studies, including binding affinity assays and cell proliferation assays.
Research Findings on Tamoxifen Conjugates
Several studies have synthesized and evaluated novel conjugates to improve the therapeutic profile of tamoxifen-related compounds. Key findings from this research are summarized below.
A study comparing tamoxifen-nitrosourea (TAM-NU) and a related tamoxifen-nitrosocarbamate conjugate in human breast cancer cells provided insights into their ER-mediated activity. nih.gov The binding affinity of these conjugates to the estrogen receptor is a critical factor in their targeting ability. While both compounds bound to the ER, TAM-NU showed more promising selective activity against ER-positive cells. nih.gov
| Compound | Relative Binding Affinity (%) |
| Estradiol | 100 |
| Tamoxifen | 1.8 |
| Tamoxifen-nitrosourea (TAM-NU) | 0.35 |
| Tamoxifen-nitrosocarbamate | 0.18 |
| Relative to Estradiol, tested in MCF-7 cells. Data sourced from nih.gov. |
Further research has focused on conjugating tamoxifen analogs to polymers to create macromolecular drugs. In one such study, a 4-hydroxytamoxifen (B85900) analog was attached to a poly(methacrylic acid) polymer via a six-carbon linker. nih.gov This polymer conjugate demonstrated high affinity for both ERα and ERβ and acted as a potent antagonist in cell-based assays, indicating that the macromolecular structure did not impede its ability to bind to the target receptor. nih.gov
| Compound | IC50 for ERα (nM) | IC50 for ERβ (nM) |
| Estradiol | 0.5 ± 0.1 | 0.3 ± 0.3 |
| 4-hydroxytamoxifen | 1 ± 0.3 | 8 ± 5 |
| Unconjugated Ligand (with linker) | 15 ± 5 | 9 ± 5 |
| Polymer Conjugate | 11 ± 9 | 35 ± 10 |
| Data sourced from nih.gov. |
These findings underscore the potential of novel conjugate design to enhance the tumor-targeting capabilities of tamoxifen-based cytotoxic agents like this compound. By leveraging specific biological targets and advanced drug delivery platforms, these next-generation compounds aim to offer a more precise and effective approach to cancer treatment.
Combination Therapy Strategies in Preclinical Research
Synergistic Interactions with Other Antineoplastic Agents
There is currently no available preclinical research data on the synergistic interactions of Tamoxifen (B1202) Nitrosourea (B86855) when combined with other nitrosoureas, such as BCNU (Carmustine). Studies to evaluate potential enhanced cytotoxic effects, mechanisms of combined action, or the impact on DNA cross-linking and alkylation in cancer cell lines or animal models have not been published.
Preclinical investigations into the combination of Tamoxifen Nitrosourea with the topoisomerase II inhibitor etoposide have not been reported. Research to determine if this combination could lead to synergistic or additive effects on cell cycle arrest and apoptosis in cancer models is absent from the current scientific literature.
There is a lack of preclinical studies examining the potential of this compound as a radiosensitizer. No data is available on whether its combination with radiation therapy could enhance the killing of tumor cells, overcome radioresistance, or modulate DNA damage and repair pathways in response to radiation.
Combination with Dietary Agents or Natural Products
Several dietary compounds and natural products have been evaluated in preclinical settings for their potential to synergize with tamoxifen.
Omega-3 polyunsaturated fatty acids, commonly found in fish oil, have been shown to potentiate the chemopreventive effects of tamoxifen in preclinical models of N-methyl-N-nitrosourea (MNU)-induced mammary carcinogenesis in rats. nih.govaacrjournals.org In one study, the combination of a fish oil-rich diet with a suboptimal dose of tamoxifen significantly reduced total tumor multiplicity by approximately 50%, an effect not seen with either intervention alone. aacrjournals.org The combination of a higher dose of tamoxifen with the fish oil-rich diet resulted in a more profound inhibition of mammary carcinogenesis, reducing tumor formation by 47% by the end of the experiment. aacrjournals.org
| Agent | Preclinical Model | Key Findings | Reference |
|---|---|---|---|
| Fish Oil (rich in n-3 PUFA) | N-methyl-N-nitrosourea (MNU)-induced rat mammary carcinogenesis | Combination with a suboptimal dose of tamoxifen reduced total tumor multiplicity by ~50%. Combination with a higher dose of tamoxifen reduced tumor formation by 47%. | aacrjournals.org |
The synthetic retinoid N-(4-hydroxyphenyl)retinamide (4-HPR), also known as fenretinide, has demonstrated synergistic effects with tamoxifen in preventing chemically induced mammary carcinoma in rodents. nih.gov Preclinical studies have shown that the combined administration of 4-HPR and tamoxifen leads to an enhanced inhibition of mammary carcinogenesis. nih.gov
Resveratrol, a natural polyphenol found in grapes and other plants, has been shown to sensitize tamoxifen-resistant breast cancer cells to the effects of tamoxifen. mdpi.com In a study using tamoxifen-resistant MCF-7/TR cells, resveratrol was found to synergize with tamoxifen to trigger apoptosis. mdpi.com While resveratrol alone at a concentration of 50 μM had a minor effect on cell viability, its combination with tamoxifen led to remarkable apoptosis. mdpi.com The IC50 of resveratrol in parental MCF-7 and resistant MCF-7/TR cells was approximately 146.3 μM. mdpi.com
| Agent | Preclinical Model | Key Findings | Reference |
|---|---|---|---|
| Resveratrol | Tamoxifen-resistant MCF-7/TR breast cancer cells | Synergistically triggers apoptosis with tamoxifen. The combination of 50 µM resveratrol and 50 µM tamoxifen resulted in significant apoptosis. IC50 of resveratrol alone was ~146.3 µM. | mdpi.com |
| Resveratrol | LCC2 tamoxifen-resistant breast cancer cells | The combination of resveratrol and tamoxifen led to an elevation in apoptotic levels. | researchgate.netnih.gov |
The combination of simvastatin, a cholesterol-lowering drug, with tamoxifen has been investigated in preclinical models with some studies indicating a synergistic interaction. In the T47D estrogen receptor-positive breast cancer cell line, the combination of tamoxifen and simvastatin exerted synergistic effects, leading to an increase in apoptotic and necrotic cell death. nih.gov The IC50 for tamoxifen alone was 11.2 μM, and for simvastatin alone, it was 3.6 μM in T47D cells. nih.gov However, in another study using MCF-7 cells, the combination of tamoxifen and simvastatin resulted in an antagonistic interaction, with a decrease in the total apoptotic ratio compared to tamoxifen alone. nih.gov
| Agent | Preclinical Model | Key Findings | Reference |
|---|---|---|---|
| Simvastatin | T47D breast cancer cells | Synergistic effects; IC50 of tamoxifen was 11.2 µM and simvastatin was 3.6 µM. The combination increased apoptotic and necrotic cell death. | nih.gov |
| Simvastatin | MCF-7 breast cancer cells | Antagonistic drug interaction; the combination produced a significant decrease in the apoptotic ratio (9.45%) compared to tamoxifen alone (12.3%). | nih.gov |
Mechanistic Basis of Synergistic Effects in Preclinical Models
The synergistic effects observed in these combination therapies are underpinned by a variety of molecular mechanisms.
PI3K/AKT/mTOR Pathway Inhibition: The combination of tamoxifen with PI3K/AKT/mTOR pathway inhibitors directly counteracts a key resistance mechanism. The synergistic effect of LY294002 and tamoxifen is achieved through the induction of apoptosis and cell cycle arrest, mediated by the downregulation of pAKT and Cyclin D1. nih.gov
Modulation of Oxidative Stress: The potentiation of tamoxifen's tumor-suppressive effect by an n-3 PUFA-rich diet may be linked to a reduction in oxidative stress. aacrjournals.org
Induction of Apoptosis: Resveratrol's ability to overcome tamoxifen resistance is associated with the induction of apoptosis. This is evidenced by the promotion of caspase-3 activation and PARP cleavage when combined with tamoxifen. mdpi.com The combination has also been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins. researchgate.net
Inhibition of Angiogenesis and Metastasis: In some preclinical models, the combination of tamoxifen and simvastatin, despite showing antagonism in terms of apoptosis in MCF-7 cells, has been observed to have favorable anti-angiogenic and anti-metastatic effects. nih.gov This includes a decrease in the levels of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). nih.gov
Future Research Directions and Translational Perspectives
The evolution of targeted cancer therapies continues to drive the development of novel chemical entities designed to overcome treatment resistance and improve efficacy. The conceptual compound "Tamoxifen nitrosourea" represents a strategic hybridization of a selective estrogen receptor modulator (SERM) and a DNA alkylating agent. This approach aims to deliver a cytotoxic payload directly to estrogen receptor (ER)-positive cancer cells, a concept that opens up several avenues for future investigation. The following sections detail the prospective research and translational pathways for tamoxifen (B1202) nitrosourea (B86855) and similar targeted conjugates.
Q & A
Basic Research Questions
Q. What experimental designs are commonly used to evaluate the efficacy of tamoxifen-nitrosourea combinations in preclinical studies?
- Methodological Answer: Preclinical studies often employ syngeneic rodent models (e.g., NMU-induced mammary tumors in rats) or xenograft models (e.g., MXT mammary tumors in mice) to assess tumor growth inhibition. Treatments are administered as monotherapy or in combination, with endpoints including tumor volume regression, partial/complete remission rates, and survival metrics. Synergy is quantified using combination index (CI) analysis via software like CompuSyn, where CI < 1 indicates synergism .
Q. How do researchers distinguish between additive and synergistic effects in tamoxifen-nitrosourea combination studies?
- Methodological Answer: Dose-response matrices are constructed using fixed-ratio drug combinations (e.g., tamoxifen:nitrosourea at 1:1, 1:2 ratios). Data are analyzed via the Chou-Talalay method, which calculates a Combination Index (CI) based on the median-effect equation. CI values <1.0 indicate synergy, while >1.0 suggest antagonism. Validation requires in vivo replication with Kaplan-Meier survival analysis .
Q. What in vitro assays are used to screen tamoxifen-nitrosourea interactions in cancer cell lines?
- Methodological Answer: Common assays include:
- MTT assays for IC₅₀ determination.
- Clonogenic survival assays to assess long-term cytotoxicity.
- High-Resolution Magic Angle Spinning (HRMAS) NMR to track metabolic perturbations (e.g., phospholipid metabolism in melanoma cells treated with chloroethyl nitrosourea) .
Advanced Research Questions
Q. How can conflicting data on tamoxifen-nitrosourea efficacy in glioblastoma (GBM) be reconciled across clinical trials?
- Methodological Answer: Systematic reviews (e.g., CNS guidelines) classify evidence using criteria like Class I-III (e.g., Class I: randomized controlled trials; Class III: retrospective studies). For GBM, eight studies showed no survival benefit with nitrosourea-tamoxifen combinations vs. temozolomide (TMZ) monotherapy, attributed to MGMT promoter methylation status and lack of synergy in Class I/II evidence . Meta-analyses should stratify by molecular subtypes (e.g., IDH mutations) to resolve contradictions.
Q. What molecular mechanisms underlie tamoxifen resistance in nitrosourea-treated models, and how can they be experimentally targeted?
- Methodological Answer: Resistance is linked to mitochondrial metabolic reprogramming via NQO1 overexpression , which enhances antioxidant pathways. Knockdown studies using siRNA or CRISPR-Cas9 in tamoxifen-resistant cell lines (e.g., MCF-7) combined with nitrosourea exposure can validate targets. Pharmacological inhibition of NQO1 with dicoumarol restores sensitivity, measured via apoptosis markers (e.g., caspase-3 activation) .
Q. How do researchers incorporate cost-effectiveness analysis into trials comparing nitrosourea-tamoxifen regimens with TMZ in resource-limited settings?
- Methodological Answer: Economic evaluations use partitioned survival models with outcomes like incremental cost-effectiveness ratios (ICERs). Inputs include drug costs (e.g., TMZ vs. carmustine), progression-free survival (PFS), and quality-adjusted life years (QALYs). In China, radiotherapy + nitrosourea was cost-effective for unmethylated MGMT GBM vs. TMZ, but trial designs must adjust for regional pricing and subgroup survival differences .
Q. What advanced imaging or spectroscopic techniques are used to monitor metabolic changes in tamoxifen-nitrosourea-treated tumors?
- Methodological Answer: HRMAS ¹H NMR spectroscopy quantifies metabolites (e.g., choline, lactate) in intact tumor tissues or cell pellets, revealing phospholipid metabolism alterations post-nitrosourea exposure. Spatial metabolomics via MALDI-TOF imaging further maps drug distribution and resistance-associated lipid profiles .
Contradiction Analysis and Data Interpretation
Q. Why do preclinical models show tamoxifen-nitrosourea synergy in breast cancer but not in GBM?
- Methodological Answer: Tissue-specific factors include:
- Hormone receptor status : Tamoxifen’s ER antagonism is irrelevant in ER-negative GBM.
- Blood-brain barrier (BBB) penetration : Nitrosoureas (e.g., lomustine) have better BBB access than tamoxifen, limiting combined efficacy.
- Tumor microenvironment : GBM’s hypoxic niche upregulates DNA repair enzymes (e.g., MGMT), counteracting nitrosourea-induced alkylation .
Q. How should researchers address the lack of survival benefit in tamoxifen-nitrosourea combination trials despite preclinical promise?
- Methodological Answer: Re-evaluate preclinical-to-clinical translation by:
- Using patient-derived xenografts (PDXs) instead of cell lines.
- Incorporating pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing schedules.
- Implementing adaptive trial designs with biomarker-driven enrollment (e.g., MGMT methylation for nitrosourea sensitivity) .
Tables for Quick Reference
Table 1 : Key Preclinical Findings on Tamoxifen-Nitrosourea Combinations
Table 2 : Clinical Evidence Classification for GBM Therapies (CNS Guidelines)
| Therapy | Evidence Class | Survival Benefit | Synergy Observed? |
|---|---|---|---|
| TMZ + nitrosourea | Class III | No | No |
| TMZ + tamoxifen | Class III | No | No |
| Fotemustine (elderly) | Class III | Yes (MGMT methylated) | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
